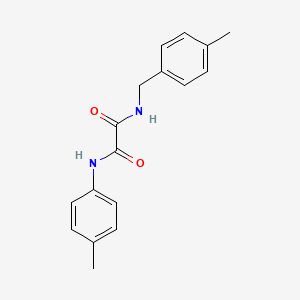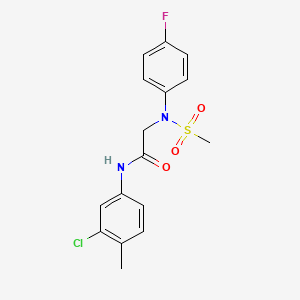
2-(2-tert-butyl-5-methylphenoxy)-N-(2-nitrophenyl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(2-tert-butyl-5-methylphenoxy)-N-(2-nitrophenyl)acetamide, also known as BAY 11-7082, is a small molecule inhibitor that has gained significant attention in the scientific community due to its potential therapeutic applications. It was first synthesized in 2000 by researchers at Bayer AG, and since then, it has been extensively studied for its anti-inflammatory, anti-cancer, and anti-viral properties.
作用机制
The mechanism of action of 2-(2-tert-butyl-5-methylphenoxy)-N-(2-nitrophenyl)acetamide 11-7082 involves the inhibition of the NF-κB signaling pathway. NF-κB is a transcription factor that plays a key role in the regulation of immune responses, inflammation, and cell survival. When activated, NF-κB translocates to the nucleus of cells and activates the expression of genes involved in these processes. 2-(2-tert-butyl-5-methylphenoxy)-N-(2-nitrophenyl)acetamide 11-7082 inhibits the activation of NF-κB by preventing the phosphorylation and degradation of its inhibitor, IκBα. This leads to the suppression of NF-κB-dependent gene expression and the downstream effects of inflammation, cell survival, and proliferation.
Biochemical and Physiological Effects:
2-(2-tert-butyl-5-methylphenoxy)-N-(2-nitrophenyl)acetamide 11-7082 has been shown to have several biochemical and physiological effects in vitro and in vivo. In addition to its anti-inflammatory, anti-cancer, and anti-viral properties, it has also been found to have antioxidant effects and to modulate the expression of several genes involved in cell cycle regulation and apoptosis.
实验室实验的优点和局限性
One of the main advantages of 2-(2-tert-butyl-5-methylphenoxy)-N-(2-nitrophenyl)acetamide 11-7082 for lab experiments is its relatively simple synthesis process, which makes it readily available for research purposes. It also has a well-established mechanism of action and has been extensively studied in vitro and in vivo, which provides a solid foundation for further research.
However, there are also some limitations to the use of 2-(2-tert-butyl-5-methylphenoxy)-N-(2-nitrophenyl)acetamide 11-7082 in lab experiments. One of the main limitations is its potential toxicity, which has been reported in some studies. It is also important to note that the effects of 2-(2-tert-butyl-5-methylphenoxy)-N-(2-nitrophenyl)acetamide 11-7082 may vary depending on the cell type and experimental conditions used, which can make it difficult to compare results across different studies.
未来方向
There are several potential future directions for research on 2-(2-tert-butyl-5-methylphenoxy)-N-(2-nitrophenyl)acetamide 11-7082. One area of interest is the development of new anti-inflammatory drugs based on its mechanism of action. Another potential direction is the development of new anti-cancer drugs that target the NF-κB signaling pathway. Additionally, further research is needed to fully understand the potential toxicity of 2-(2-tert-butyl-5-methylphenoxy)-N-(2-nitrophenyl)acetamide 11-7082 and to identify any potential side effects that may limit its clinical use. Overall, 2-(2-tert-butyl-5-methylphenoxy)-N-(2-nitrophenyl)acetamide 11-7082 has significant potential for the development of new therapeutics in various fields of medicine.
合成方法
The synthesis of 2-(2-tert-butyl-5-methylphenoxy)-N-(2-nitrophenyl)acetamide 11-7082 involves several steps, starting with the reaction of 2-tert-butyl-5-methylphenol with chloroacetyl chloride to form 2-(2-tert-butyl-5-methylphenoxy)acetamide. This intermediate is then reacted with 2-nitrobenzaldehyde in the presence of a base to form the final product, 2-(2-tert-butyl-5-methylphenoxy)-N-(2-nitrophenyl)acetamide 11-7082. The synthesis process is relatively straightforward and can be carried out in a laboratory setting using standard organic chemistry techniques.
科学研究应用
2-(2-tert-butyl-5-methylphenoxy)-N-(2-nitrophenyl)acetamide 11-7082 has been widely studied for its potential therapeutic applications in various fields of medicine. It has been shown to have anti-inflammatory effects by inhibiting the NF-κB signaling pathway, which is involved in the regulation of immune responses. This makes it a promising candidate for the treatment of inflammatory diseases such as rheumatoid arthritis, inflammatory bowel disease, and asthma.
In addition to its anti-inflammatory properties, 2-(2-tert-butyl-5-methylphenoxy)-N-(2-nitrophenyl)acetamide 11-7082 has also been shown to have anti-cancer effects. It has been found to inhibit the growth of various cancer cell lines, including breast, prostate, and pancreatic cancer cells. This is thought to be due to its ability to induce apoptosis, or programmed cell death, in cancer cells.
2-(2-tert-butyl-5-methylphenoxy)-N-(2-nitrophenyl)acetamide 11-7082 has also been studied for its anti-viral properties. It has been shown to inhibit the replication of several viruses, including HIV, hepatitis B virus, and herpes simplex virus. This makes it a potential candidate for the development of new antiviral drugs.
属性
IUPAC Name |
2-(2-tert-butyl-5-methylphenoxy)-N-(2-nitrophenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O4/c1-13-9-10-14(19(2,3)4)17(11-13)25-12-18(22)20-15-7-5-6-8-16(15)21(23)24/h5-11H,12H2,1-4H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFBHSDCNXYRHFC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C(C)(C)C)OCC(=O)NC2=CC=CC=C2[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![methyl 6-({[1-(2-fluorophenyl)-4,5,6,7-tetrahydro-1H-indazol-4-yl]amino}carbonyl)nicotinate](/img/structure/B4955330.png)

![4-tert-butyl-N-{2-[(2-methoxyphenyl)amino]-2-oxoethyl}benzamide](/img/structure/B4955338.png)
![4-methoxy-3-nitro-N-[2-(pentafluorophenyl)-1,3-benzoxazol-5-yl]benzamide](/img/structure/B4955353.png)

![2-[5-(3,4-dichlorophenyl)-1,2,4-oxadiazol-3-yl]-N-(4-methoxyphenyl)acetamide](/img/structure/B4955365.png)

![(2-bromo-6-methoxy-4-{[1-(3-methylphenyl)-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene]methyl}phenoxy)acetic acid](/img/structure/B4955369.png)

![6-bromo-2-(2,4-dichlorophenyl)[1,2,4]triazolo[1,5-a]pyridine 3-oxide](/img/structure/B4955386.png)

![6-amino-4-(3-chloro-4-nitrophenyl)-3-propyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B4955393.png)
![2-({[4-(1-piperidinylcarbonyl)phenyl]amino}carbonyl)benzoic acid](/img/structure/B4955417.png)
![1-{2-[2-(2-ethoxyphenoxy)ethoxy]ethoxy}-2,4-dimethylbenzene](/img/structure/B4955423.png)